Product packaging for 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole(Cat. No.:)

3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole

Cat. No.: B13098148
M. Wt: 203.22 g/mol
InChI Key: ZEUFWRBCUDCSFJ-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole is a synthetic heterocyclic compound that integrates benzothiazole and 1,2,4-oxadiazole pharmacophores, making it a promising scaffold for medicinal chemistry and drug discovery research. This hybrid structure is of significant interest in early-stage pharmacological investigations, particularly in oncology and enzymology. Its primary research value lies in its potential as a multi-target therapeutic agent. In anticancer research, structurally related 1,2,4-oxadiazole-benzothiazole hybrids have demonstrated potent activity against a range of cancer cell lines. One study found that a specific analogue exhibited equipotent cytotoxicity (IC50 = 4.96 µM) to the reference drug 5-fluorouracil (IC50 = 3.2 µM) against colon cancer (CaCo-2) cells . Furthermore, these compounds have shown selective toxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) while demonstrating negligible effects on non-cancerous human embryonic kidney (HEK 293) cells, indicating a potentially favorable safety profile . Beyond oncology, this chemical class exhibits robust enzyme inhibitory properties. Research on closely related oxadiazole-based benzothiazole derivatives has identified potent inhibitors of α-glucosidase and urease enzymes, with IC50 values as low as 4.60 ± 1.20 µM and 8.90 ± 2.80 µM, respectively . These results suggest the compound is a valuable tool for researching metabolic disorders and bacterial infections. Molecular docking studies corroborate these experimental findings, indicating that the mechanism of action likely involves specific interactions with the active sites of target enzymes like α-glucosidase and urease, positioning it as a compelling lead structure for the development of novel anti-diabetic and anti-urease agents . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3OS B13098148 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-10-5-13-12-8/h1-5H

InChI Key

ZEUFWRBCUDCSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NOC=N3

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 3 Benzo D Thiazol 2 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and how it governs the molecule's reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and its corresponding electronic energy. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a minimum energy conformation. For 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole, DFT calculations, often employing a basis set like 6-311++G(d,p), would be used to determine its optimal geometry. The resulting bond lengths, bond angles, and dihedral angles define the molecule's stable structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, FMO analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized over the electron-rich benzothiazole (B30560) ring system, while the LUMO may be distributed across the electron-deficient 1,2,4-oxadiazole (B8745197) ring and the thiazole (B1198619) moiety. The precise energies of HOMO, LUMO, and the energy gap would require specific DFT calculations.

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.

Electrostatic Potential (ESP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential.

In this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their nucleophilic character. The hydrogen atoms of the benzo group would likely exhibit a positive potential.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors are derived from DFT calculations and provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical potential, hardness, and electrophilicity, describe the reactivity of the molecule as a whole. Local reactivity descriptors, like Fukui functions, pinpoint the most reactive sites within the molecule.

Fukui functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This helps to identify the sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, these calculations would quantify the reactivity of individual atoms, complementing the qualitative picture provided by the ESP map.

DescriptorDescription
Chemical Potential (μ) The tendency of electrons to escape from the system.
Chemical Hardness (η) The resistance to change in electron distribution.
Global Electrophilicity (ω) The ability of a molecule to accept electrons.
Fukui Function (f(r)) A local descriptor that indicates the most reactive sites in a molecule.

Note: The calculation of these descriptors for this compound has not been specifically reported in widely available research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

Conformational Landscape Exploration in Various Environments

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of time, it is possible to identify the most stable conformations and the energy barriers between them. The flexibility of the molecule is primarily around the single bond connecting the benzothiazole and oxadiazole rings.

Solvation Energy Calculations and Implicit Solvent Models

The behavior of a molecule in a solution is crucial for its application in various chemical and biological systems. Solvation energy, the energy change associated with the dissolution of a solute in a solvent, is a key parameter in understanding this behavior. For complex molecules like this compound, explicit solvent models that consider every solvent molecule are computationally expensive. Therefore, implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties, are frequently employed.

One of the most common implicit solvation models is the Polarizable Continuum Model (PCM). In this model, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. The free energy of solvation is then determined by considering the electrostatic, dispersion-repulsion, and cavitation energies. While specific solvation energy calculations for this compound are not extensively reported in publicly available literature, theoretical studies on similar 1,3,4-oxadiazole (B1194373) derivatives have utilized such models to investigate their solvation dynamics and the influence of the solvent on their electronic properties. These studies lay the groundwork for similar computational analyses on the title compound to predict its solubility and stability in different solvent environments.

Molecular Docking Studies with Biological Receptors (In Silico Prediction of Ligand-Target Interactions)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Specific Protein Targets (e.g., Enzymes, Receptors)

Derivatives of benzothiazole and oxadiazole are known to exhibit a wide range of biological activities, including anticancer properties. Molecular docking studies on benzothiazole-oxadiazole hybrids have been conducted to elucidate their mechanism of action at a molecular level. For instance, studies on similar compounds have explored their binding to various cancer-related protein targets.

One study investigated benzothiazole-fused 1,3,4-oxadiazole derivatives as potential anti-cancer agents by docking them into the active site of the estrogen receptor-alpha (PDB ID: 3ERT). The results indicated that some analogs exhibited very good mol-dock scores, suggesting strong binding affinity. Another research focused on 1,3,4-oxadiazole derivatives as tubulin inhibitors, where docking studies revealed crucial hydrogen bonding and hydrophobic interactions within the colchicine (B1669291) binding site of tubulin. Similarly, benzimidazole-1,3,4-oxadiazole derivatives have been docked against human topoisomerase I, revealing their potential as poisons for this enzyme. These studies, while not on the exact title compound, provide a strong rationale for investigating the docking of this compound against a range of therapeutically relevant protein targets to predict its potential biological activity.

Table 1: Representative Molecular Docking Studies of Related Benzothiazole-Oxadiazole Derivatives

Derivative ClassProtein TargetKey Findings
Benzothiazole-fused 1,3,4-oxadiazolesEstrogen Receptor-alpha (ER-alpha)Several analogs showed high molecular docking scores, indicating strong potential binding affinity.
1,3,4-Oxadiazole derivativesTubulin (Colchicine binding site)Compounds demonstrated significant hydrogen bonding and hydrophobic interactions, suggesting a mechanism for anticancer activity.
Benzimidazole-1,3,4-oxadiazole hybridsHuman Topoisomerase IDocking studies supported the potential of these compounds to act as topoisomerase I poisons.
Benzothiazole clubbed oxadiazole-Mannich basesPeroxisome proliferator-activated receptor gamma (PPAR-γ)Molecular docking was used to assess binding modes and interactions at the receptor's binding site to evaluate antidiabetic potential. researchgate.net

This table is for illustrative purposes and is based on findings for structurally related compounds.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is another crucial in silico technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A validated pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new molecules with the potential for similar biological activity.

For benzothiazole derivatives, pharmacophore models have been developed to identify key structural features for their activity as inhibitors of enzymes like p56lck, a protein tyrosine kinase involved in inflammatory and autoimmune disorders. wikipedia.org These models typically highlight the importance of features such as hydrophobic sites, hydrogen bond acceptors and donors, and aromatic rings. Similarly, pharmacophore models have been developed for 1,3,4-oxadiazole derivatives targeting enzymes like thymidine (B127349) phosphorylase, which is implicated in angiogenesis and tumor growth. The development of a pharmacophore model based on the this compound scaffold could be a valuable strategy for the discovery of novel analogs with enhanced biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built using statistical techniques and various molecular descriptors that quantify different aspects of a molecule's structure.

Several 3D-QSAR studies have been performed on 1,2,4-oxadiazole derivatives to understand the structural requirements for their anticancer activity. mdpi.com These studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided insights into how steric and electrostatic fields of the molecules influence their biological activity. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as caspase-3 activators for cancer treatment highlighted the importance of specific substitutions for enhancing activity. q-chem.com

Theoretical Spectroscopic Predictions and Comparison with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data. Density Functional Theory (DFT) is a widely used method for these predictions.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, including benzothiazole derivatives. mdpi.com By calculating the theoretical NMR spectra of this compound and its derivatives, researchers can compare these predictions with experimental data to confirm the chemical structure and assign specific signals.

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. DFT calculations can provide a theoretical IR spectrum that, when compared with the experimental spectrum, helps in the assignment of vibrational modes to specific functional groups within the molecule. Theoretical studies on 1,3,4-oxadiazole derivatives have demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). For conjugated heterocyclic systems like this compound, TD-DFT calculations can provide valuable insights into their photophysical properties. Studies on related compounds have shown that TD-DFT can accurately predict their UV-Vis spectra.

A comparative analysis of the theoretically predicted NMR, IR, and UV-Vis spectra of this compound with experimentally obtained data would provide a robust confirmation of its structure and a deeper understanding of its electronic and vibrational properties.

Biological Evaluation of 3 Benzo D Thiazol 2 Yl 1,2,4 Oxadiazole and Its Analogs in Vitro and Cell Based Studies

Assessment of Enzyme Inhibitory Potential (In Vitro Biochemical Assays)

The inhibitory activity of 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole against various enzyme families has not been extensively reported. However, the evaluation of structurally related compounds provides a basis for understanding its potential biological effects.

Direct experimental data on the kinase inhibitory activity of this compound is not available in the current scientific literature. However, computational studies and research on analogous structures suggest that the benzothiazole (B30560) moiety is a key pharmacophore in the design of kinase inhibitors.

For instance, a series of benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety (a different isomer of the diazole ring) have been synthesized and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, both of which are crucial in cancer progression. wjarr.com Molecular docking studies of these analogs have shown that the benzothiazole core can effectively bind to the hinge region of the kinase domain. wjarr.com

Another computational study focused on the design of benzothiazole-thiazole hybrids as potential inhibitors of the p56lck tyrosine kinase, which plays a significant role in T-cell activation and is a target for immunosuppressive and anti-inflammatory drugs. biointerfaceresearch.com These studies highlight the potential of the benzothiazole scaffold in kinase inhibition.

In silico molecular docking studies of benzothiazole fused with 1,3,4-oxadiazole (B1194373) derivatives have been conducted to predict their anticancer activity, with some analogs showing good binding scores against the estrogen receptor alpha (ER-alpha), a key target in breast cancer. veterinaria.org

It is important to note that these findings are for structurally related but distinct molecules. The specific kinase inhibitory profile of this compound remains to be experimentally determined.

There is no specific experimental data on the protease inhibitory potential of this compound. However, research on related compounds provides some insights. A study on thiazole (B1198619)/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives identified a compound, substituted 3-(benzo[d]thiazol-2-yl)-2-phenylthiazolidin-4-one, as a potential inhibitor of the main protease of SARS-CoV-2. nih.govnih.gov This suggests that the benzothiazole scaffold can be incorporated into molecules with protease inhibitory activity. The specific activity of this compound against proteases like metalloproteases or cysteine proteases has not been reported.

While direct studies on this compound are lacking, research on its constituent heterocyclic systems points to potential interactions with metabolic enzymes. For instance, various 1,2,4-oxadiazole (B8745197) derivatives have been investigated as inhibitors of Sirtuin 2 (Sirt2), a class III histone deacetylase. nih.gov One study identified 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole as a lead compound for Sirt2 inhibition. nih.gov

Furthermore, benzothiazole-based 1,3,4-thiadiazole hybrids have been evaluated as inhibitors of urease and thymidine (B127349) phosphorylase. researchgate.net Another study on novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives showed α-amylase and α-glucosidase inhibition activity. nih.govresearchgate.net These findings suggest that the combined benzothiazole-oxadiazole scaffold may have the potential to inhibit various metabolic enzymes, although this requires experimental verification for the specific compound .

Evaluation of Receptor Binding Affinity and Functional Modulation (In Vitro Assays)

Information regarding the interaction of this compound with specific receptor families is not well-documented. The following sections discuss the potential based on studies of related compounds.

There is no direct evidence from in vitro assays on the binding affinity or functional modulation of this compound at G-Protein Coupled Receptors (GPCRs). The 1,2,4-oxadiazole ring is known to bind to receptors such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov Additionally, molecular docking studies of 1,3,4-oxadiazole derivatives have been performed on the GABA-A receptor, a ligand-gated ion channel rather than a typical GPCR, but which is a key target for central nervous system drugs. wjarr.comsemanticscholar.org These studies suggest that the oxadiazole moiety can participate in receptor binding, but specific data for the title compound is needed.

No specific nuclear receptor ligand binding studies for this compound have been reported. However, a study on a library of 1,2,4-oxadiazole derivatives identified compounds that act as antagonists of the Farnesoid X Receptor (FXR) and agonists of the Pregnane X Receptor (PXR), both of which are nuclear receptors. iaea.org The lead compound in that study, featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core, demonstrated the potential of this heterocyclic system to modulate nuclear receptor activity. iaea.org Whether the benzothiazole substitution in the title compound confers any affinity or activity at nuclear receptors is a subject for future investigation.

Antimicrobial Activity Screening (In Vitro)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)

A number of studies have highlighted the antibacterial potential of compounds incorporating benzothiazole and oxadiazole moieties. For instance, a series of 2-((5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. The results, often presented as Minimum Inhibitory Concentration (MIC) in µg/mL, demonstrate varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

Notably, certain structural modifications, such as the introduction of specific substituents on the phenyl ring of the oxadiazole moiety, have been shown to enhance antibacterial activity. For example, derivatives with electron-withdrawing groups have, in some cases, exhibited potent activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial activity of these compounds is believed to be linked to their ability to interfere with essential cellular processes in bacteria.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazoleStaphylococcus aureus50 nih.gov
2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazoleEscherichia coli100 nih.gov
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazoleStaphylococcus aureus25 tandfonline.com
2-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazoleEscherichia coli12.5 tandfonline.com

Antifungal Efficacy Against Select Fungal Species (In Vitro)

The exploration of benzothiazole-oxadiazole hybrids has also extended to their potential as antifungal agents. Various analogs have been tested against a range of fungal species, including clinically relevant yeasts like Candida albicans and filamentous fungi such as Aspergillus niger.

The antifungal activity is typically assessed by determining the MIC, which indicates the lowest concentration of the compound that inhibits visible fungal growth. Research has shown that the antifungal efficacy can be significantly influenced by the nature and position of substituents on the aromatic rings. For example, certain halogenated and nitrated derivatives have demonstrated promising activity against fluconazole-resistant strains of Candida. frontiersin.org The mechanism of antifungal action is thought to involve the inhibition of key fungal enzymes or disruption of the fungal cell membrane. nih.govmdpi.com

Compound/AnalogFungal SpeciesMIC (µg/mL)Reference
5-((6-Chlorobenzo[d]thiazol-2-yl)amino)-1,3,4-oxadiazole-2-thiolCandida albicans12.5 tandfonline.com
N-(6-chlorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amineAspergillus niger50 tandfonline.com
LMM5 (a 1,3,4-oxadiazole derivative)Candida albicans32 frontiersin.org
LMM11 (a 1,3,4-oxadiazole derivative)Candida albicans32 frontiersin.org

Investigation of Antioxidant and Radical Scavenging Potential (In Vitro Assays)

The antioxidant properties of this compound analogs have been investigated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

The antioxidant capacity of these compounds is often attributed to the presence of the benzothiazole and oxadiazole rings, which can participate in resonance stabilization of the resulting radical. researchgate.net The introduction of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the benzothiazole or an associated phenyl ring can further enhance the radical scavenging activity. rsc.org The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.

Compound/AnalogAssayIC50 (µmol/L or µg/mL)Reference
Benzothiazole derivative with 1,3,4-oxadiazole moiety (Compound 8h)ABTS Radical Scavenging0.05 ± 0.02 mmol/L researchgate.net
Benzothiazole derivative with 1,3,4-oxadiazole moiety (Compound 8l)ABTS Radical Scavenging0.07 ± 0.03 mmol/L researchgate.net
Phenolic 1,3,4-oxadiazole derivative (Compound 7d)DPPH Radical Scavenging- rsc.org
Phenolic 1,3,4-oxadiazole derivative (Compound 7e)DPPH Radical Scavenging- rsc.org

Structure Activity Relationship Sar Studies of 3 Benzo D Thiazol 2 Yl 1,2,4 Oxadiazole Derivatives

Impact of Substituent Modifications on the Benzo[d]thiazole Moiety

The benzo[d]thiazole ring system offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic, steric, and lipophilic properties.

The electronic properties of substituents on the benzothiazole (B30560) ring play a pivotal role in modulating the biological activity of 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole derivatives. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions has been shown to significantly impact potency, often in a position-dependent manner.

For instance, in a series of compounds evaluated for anticancer activity, the nature of the substituent on the phenyl ring attached to the oxadiazole (which in turn is connected to the benzothiazole) was critical. Studies have shown that the presence of electron-withdrawing groups on an aryl ring connected to a 1,2,4-oxadiazole (B8745197) can increase antitumor activity. nih.gov Conversely, another study noted that incorporating strong electron-withdrawing groups like multiple halogens on a phenyl-thiazole moiety could lead to a dramatic loss of activity, highlighting the sensitive and context-dependent nature of these electronic effects. science.gov

Table 1: Effect of Substituents on Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Cancer Cell Line Activity (IC50 in µM) Reference
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole Colon (CaCo-2) 4.96 researchgate.net
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol Colorectal (DLD1) 0.35 researchgate.net
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole Breast (T47D) 19.40 researchgate.net
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol Prostate (PC-3) 15.7 researchgate.net

The size, shape, and lipophilicity of substituents on the benzo[d]thiazole ring are critical determinants of biological activity, influencing factors such as target binding, solubility, and membrane permeability. The sulfur atom inherent in the thiazole (B1198619) ring contributes to the lipophilicity of the parent molecule. nih.gov

SAR studies on related benzothiazole derivatives have demonstrated the importance of steric and hydrophobic interactions. For instance, the π-π interactions formed by the aromatic rings of the benzothiazole moiety with amino acid residues like His41 and Cys145 in a target protein can enhance inhibition. nih.gov The introduction of bulky substituents can either create favorable van der Waals interactions or cause steric clashes that prevent optimal binding.

Lipophilicity is a key parameter in drug design. In a series of 1,2,4-oxadiazole-5-thiones, pivaloyloxymethyl derivatives were synthesized to improve lipophilicity, although this did not translate to potent anti-TB activity in that specific case. nih.gov However, for other classes of compounds, increasing lipophilicity by adding alkyl or aryl groups to the benzothiazole scaffold has been a successful strategy to enhance potency. For example, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides showed high affinity for CB2 receptors, with the pentyl group contributing to the required lipophilicity for receptor binding. researchgate.net These findings suggest that a balanced lipophilicity is crucial, and modifications on the benzothiazole ring provide a means to achieve it.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. While specific examples of bioisosteric replacement within the benzo[d]thiazole moiety of the titular compound are not extensively documented, principles can be drawn from related structures.

Potential bioisosteric replacements for the benzothiazole ring include other bicyclic aromatic systems like benzoxazole, indole, or quinoline. For example, benzoxazole and benzothiazole derivatives are often explored in parallel in drug discovery programs due to their structural similarity. researchgate.net The replacement of the sulfur atom in the thiazole ring with an oxygen (to form benzoxazole) or nitrogen (to form a derivative of indole) would subtly alter the ring's electronics, hydrogen bonding capacity, and metabolic profile, potentially leading to improved properties. Similarly, replacing the entire benzothiazole unit with a different heterocycle, such as a quinoline, has been explored in related scaffolds to modulate anticancer activity. nih.gov

Influence of Structural Variations on the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is not merely a linker but an important pharmacophore. It is often used as a bioisostere for amide and ester functionalities, offering improved metabolic stability against hydrolysis. researchgate.netmdpi.com Its structural and electronic properties are key to its biological function.

The arrangement of heteroatoms in the 1,2,4-oxadiazole ring is critical for its interaction with biological targets. Replacing or rearranging these atoms can lead to significant changes in activity. The most common bioisosteric replacement for the 1,2,4-oxadiazole ring is its regioisomer, the 1,3,4-oxadiazole (B1194373) ring.

Studies directly comparing the two isomers have shown that this replacement can alter physicochemical and pharmacological properties. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in compounds with higher polarity and potentially better metabolic stability. nih.govrsc.org However, this change also led to a 10- to 50-fold reduction in CB2 affinity, demonstrating that the specific orientation of substituents and heteroatoms in the 1,2,4-isomer was crucial for optimal receptor binding in that context. nih.govrsc.org

Another potential replacement involves substituting the oxygen atom for a sulfur atom to yield a 1,2,4-thiadiazole. Thiadiazole rings can act as hydrogen-bond acceptors and two-electron donor systems. nih.gov The 1,2,4-thiadiazole scaffold has been incorporated into various biologically active compounds, including anticancer agents. nih.gov This replacement would increase the lipophilicity and alter the electronic distribution of the ring, which could lead to a different pharmacological profile.

Table 2: Comparison of Receptor Affinity for 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Bioisosteres

Parent Ring System Compound CB2 Affinity (Ki in nM) Reference
1,2,4-Oxadiazole 1a 2.9 nih.gov
1,3,4-Oxadiazole 9a 25 nih.gov
1,2,4-Oxadiazole 1b 6.7 nih.gov
1,3,4-Oxadiazole 9b 338 nih.gov

Modifying the 1,2,4-oxadiazole ring through fusion with other ring systems or by expanding the ring size represents a more drastic structural change. Such modifications can significantly alter the three-dimensional shape, rigidity, and electronic properties of the molecule, potentially leading to novel biological activities.

While research on ring fusion or expansion specifically for this compound is limited, the general reactivity of the 1,2,4-oxadiazole ring suggests possibilities. The 1,2,4-oxadiazole nucleus has a relatively low level of aromaticity, and the O-N bond can be cleaved under certain conditions, such as thermal or photochemical rearrangements, to yield other heterocyclic systems. chim.itmdpi.com This reactivity could potentially be exploited to synthesize fused systems, such as oxadiazolo-pyrimidines or other bicyclic structures. These new, more complex scaffolds would present a different spatial arrangement of functional groups, which could result in interactions with different biological targets or altered binding modes to the original target. For example, the fusion of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been explored to generate novel anticancer agents. nih.gov Such strategies, if applied to the benzothiazole-oxadiazole core, could lead to the discovery of new classes of biologically active compounds.

Modifications at the Linker Region Connecting the Heterocycles

Length and Flexibility of the Linker

While direct and extensive SAR studies on the linker length and flexibility for the specific this compound scaffold are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that these properties are crucial. The length of the linker dictates the distance between the two heterocyclic systems, which can be critical for simultaneously engaging with different binding pockets of a target protein. The flexibility, on the other hand, influences the conformational entropy of the molecule and its ability to adopt an optimal binding conformation.

For instance, in related heterocyclic systems, varying the number of methylene units in an aliphatic linker can significantly impact potency. A shorter, more rigid linker may restrict the molecule to a bioactive conformation, while a longer, more flexible linker might allow for more conformational freedom, which could be entropically penalized upon binding.

Introduction of Other Heteroatoms or Functional Groups

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or functional groups (e.g., amide, ester) into the linker region can profoundly affect the physicochemical properties of the derivatives, such as solubility, polarity, and hydrogen bonding capacity. These changes can, in turn, influence the pharmacokinetic profile and the strength of interaction with the biological target.

For example, the incorporation of an ether or an amide linkage can introduce hydrogen bond acceptors and donors, potentially forming key interactions within a receptor's active site. However, specific studies detailing these modifications for the this compound core scaffold are limited in the currently available scientific literature.

Elucidation of Pharmacophoric Requirements and Critical Structural Features

Pharmacophore modeling is a crucial tool for identifying the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features can be hypothesized based on its chemical structure and preliminary biological data.

The benzothiazole ring, with its aromatic and heterocyclic nature, can participate in π-π stacking and hydrophobic interactions. The nitrogen and sulfur atoms can act as hydrogen bond acceptors. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities and can engage in hydrogen bonding and dipole-dipole interactions.

Studies on related 1,2,4-oxadiazole derivatives have highlighted the importance of specific substitutions on the phenyl ring attached to the oxadiazole for various biological activities. For instance, in a series of anticancer 1,2,4-oxadiazole derivatives, the presence of specific substituents on the aryl ring was found to be crucial for activity.

A study on 1,3,4-oxadiazole derivatives as antiepileptic agents identified a pharmacophore model with four binding sites: a hydrophobic aryl binding site, a hydrogen bonding domain, an electron donor-acceptor system, and another hydrophobic aryl ring nih.gov. While this is for a different isomer and a different biological activity, it illustrates the general approach to defining critical features.

Development of Predictive SAR Models and Hypotheses based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Several 3D-QSAR studies have been performed on broader classes of oxadiazole and benzothiazole derivatives, providing insights that may be applicable to the this compound scaffold. For instance, a 3D-QSAR study on a series of 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines as antiproliferative agents revealed that steric and electrostatic interactions play a significant role in determining their activity researchgate.net. The resulting molecular field analysis (MFA) contour plots can guide the placement of bulky or charged groups to enhance activity researchgate.net.

In a study focused on 1,2,4-oxadiazole derivatives with anticancer activity, a 3D-QSAR study was performed using CoMFA and CoMSIA techniques. Based on the outcomes of this study, new molecules were designed and synthesized, leading to the identification of compounds with equipotent activity to existing anticancer drugs. For example, compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed an IC50 value of 4.96 μM against the CaCo-2 colon cancer cell line researchgate.net.

The development of robust and predictive 3D-QSAR models for oxadiazole derivatives as multifunctional anti-Alzheimer agents has also been reported. These models have shown good internal and external predictive ability, with the derived contour maps providing valuable structural information for designing novel compounds with improved inhibitory activities nih.govrsc.org.

While these studies provide a framework for understanding the SAR of related compounds, the development of specific and highly predictive QSAR models for this compound derivatives would require a dedicated study with a sufficiently large and structurally diverse dataset of compounds with well-defined in vitro biological data.

Below is a table summarizing the anticancer activity of some this compound derivatives from a study by Vaidya et al. (2020).

Compound NameCancer Cell LineIC50 (μM)
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.96
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.35
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleT47D (Breast)19.40
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diolPC-3 (Prostate)15.7

Mechanistic Investigations of 3 Benzo D Thiazol 2 Yl 1,2,4 Oxadiazole S Biological Effects Molecular and Cellular Level

Gene Expression Modulation Studies (In Vitro Transcriptomics and RT-qPCR)

No transcriptomic data (such as from RNA-sequencing) or targeted RT-qPCR studies have been published to indicate how 3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole may modulate gene expression in vitro.

Proteomic Analysis of Cellular Responses to this compound (In Vitro)

No studies reporting the proteomic analysis of cellular responses to this compound in vitro are currently available in the public domain. Therefore, no data on differentially expressed proteins or affected cellular pathways upon treatment with this specific compound can be provided.

Investigation of Oxidative Stress Induction or Mitigation in Cellular Models (In Vitro)

There is no available research investigating the direct effects of this compound on oxidative stress in cellular models. Consequently, data regarding its potential to induce or mitigate reactive oxygen species (ROS) production, affect antioxidant enzyme activity, or cause lipid peroxidation is not available.

While some derivatives of 1,3,4-oxadiazoles, a related class of compounds, have been noted for their antioxidant activities which can prevent the onset and propagation of oxidative disorders, specific data for this compound is absent. nih.gov

Comparison of Mechanistic Profiles with Established Reference Compounds

While research on other compounds containing the benzothiazole (B30560) or 1,2,4-oxadiazole (B8745197) scaffold exists, directly extrapolating their mechanisms of action to this compound would be scientifically inaccurate without specific experimental validation. For instance, various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for anticancer activities, with some showing higher potency than established drugs like doxorubicin in specific cell lines. nih.gov However, the specific substitutions on the heterocyclic rings dramatically influence the biological activity and mechanism.

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